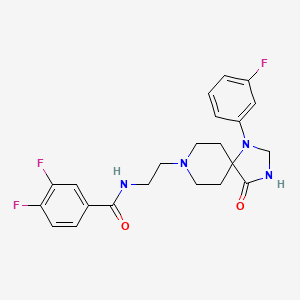

ML298

概要

説明

ML298 は、3,4-ジフルオロ-N-[2-[1-(3-フルオロフェニル)-4-オキソ-1,3,8-トリアザスピロ[4.5]デカン-8-イル]エチル]ベンザミド塩酸塩としても知られており、ホスホリパーゼD2(PLD2)の選択的阻害剤です。細胞生存率に影響を与えることなく、U87-MG グリオブラストーマ細胞における浸潤性移動を著しく減少させる可能性が示されています .

科学的研究の応用

ML298 has a wide range of scientific research applications, including:

Chemistry: It is used as a selective inhibitor in various chemical reactions to study the role of phospholipase D2.

Biology: this compound is used to investigate the biological pathways involving phospholipase D2, particularly in cancer research.

Medicine: The compound has shown potential in reducing the invasive migration of glioblastoma cells, making it a promising candidate for cancer therapy.

Industry: This compound is used in the development of new pharmaceuticals and as a research tool in drug discovery .

作用機序

ML298は、IC50値355 nMでホスホリパーゼD2(PLD2)を選択的に阻害することによって効果を発揮します。20 μMまでの濃度ではPLD1活性に影響を与えません。PLD2の阻害は、グリオブラストーマ細胞の浸潤性移動の減少につながり、これはがん転移における重要な因子です .

生化学分析

Biochemical Properties

ML298 interacts with the enzyme Phospholipase D2 (PLD2), inhibiting its activity . The nature of this interaction is inhibitory, with this compound acting as a potent and selective inhibitor .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly U87-MG glioblastoma cells . It decreases the invasive migration of these cells, suggesting an impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding and inhibition of Phospholipase D2 (PLD2) . This inhibition could lead to changes in gene expression and cellular signaling pathways .

Metabolic Pathways

This compound is involved in the metabolic pathway of Phospholipase D2 (PLD2)

準備方法

ML298 の合成には、標準的な化学技術が用いられ、多くの場合、最高品質の無水溶媒および試薬が用いられます。反応は、通常、マイクロ波支援合成を用いて行われ、反応速度と収率が向上します . この化合物は、核磁気共鳴(NMR)分光法や高分解能質量分析(HRMS)など、さまざまな分析技術を用いて特性評価されています .

化学反応の分析

ML298 は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が含まれます。

置換: この反応は、1 つの原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲン(例:塩素、臭素)や求核剤(例:水酸化物イオン、シアン化物イオン)が含まれます。

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compound は、次のような幅広い科学研究への応用を持っています。

化学: さまざまな化学反応における選択的阻害剤として使用され、ホスホリパーゼD2の役割を研究しています。

生物学: this compoundは、特にがん研究において、ホスホリパーゼD2を伴う生物学的経路を調査するために使用されています。

医学: この化合物は、グリオブラストーマ細胞の浸潤性移動を抑制する可能性を示しており、がん治療のための有望な候補となっています。

類似化合物との比較

ML298は、PLD2を選択的に阻害するという点でユニークです。類似の化合物には次のようなものがあります。

ML299: PLD2の別の選択的阻害剤ですが、構造的特性が異なります。

VU0364739: ホスホリパーゼD1(PLD1)の選択的阻害剤です。

ML395: PLD1とPLD2の二重阻害剤です。

This compoundのユニークさは、PLD2に対する高い選択性であり、この酵素がさまざまな生物学的プロセスにおいて果たす特定の役割を研究するための貴重なツールとなっています .

特性

IUPAC Name |

3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O2/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVAKKLQGLNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ML298 and what are the downstream effects of its inhibition?

A1: this compound selectively inhibits Phospholipase D2 (PLD2). [, ] While the exact downstream effects are still under investigation, PLD2 inhibition has been linked to decreased invasive migration in U87-MG glioblastoma cells. []

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A2: this compound is derived from a 1,3,8-triazaspiro[4.5]decane core, a scaffold traditionally known to favor PLD2 selectivity. [] Interestingly, a closely related analog, ML299, differing only by a single methyl group, demonstrates potent dual PLD1/2 inhibition. [] This suggests that subtle structural modifications within this scaffold can significantly impact target selectivity. Furthermore, the impact of the methyl group addition on PLD1 activity was found to be enantiospecific, highlighting the importance of stereochemistry in this class of compounds. []

Q3: Are there any in vitro or in vivo studies demonstrating the efficacy of this compound?

A3: Yes, this compound was shown to decrease invasive migration in U87-MG glioblastoma cells, indicating potential as an anti-cancer agent. [] Additionally, this compound exhibits favorable pharmacokinetic properties in mice, achieving high exposure in both lung and plasma following intraperitoneal administration. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)

![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)

![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)

![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)